Cyclohexane, (2,2-dibromoethenyl)-
Description
The compound "Cyclohexane, (2,2-dibromoethenyl)-" is a brominated cyclohexane derivative characterized by a cyclohexane ring substituted with a 2,2-dibromoethenyl group. This structure introduces significant steric hindrance and electron-withdrawing effects due to the two bromine atoms, which influence its reactivity, stability, and physical properties.
Properties
IUPAC Name |
2,2-dibromoethenylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2/c9-8(10)6-7-4-2-1-3-5-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUVJJVBAZCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473818 | |
| Record name | Cyclohexane, (2,2-dibromoethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60754-49-6 | |
| Record name | Cyclohexane, (2,2-dibromoethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane, (2,2-dibromoethenyl)-, involves the reaction of cyclohexane with 1,1-dibromoethene. This reaction typically requires the presence of a catalyst such as dimethyl amino pyridine (DMAP) to facilitate the rearrangement of the enol ester to the final product .
Industrial Production Methods: In industrial settings, the production of cyclohexane, (2,2-dibromoethenyl)-, may involve large-scale reactions using similar reagents and catalysts. The process is optimized for higher yields and purity, often involving purification steps such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Cyclohexane, (2,2-dibromoethenyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form cyclohexanone derivatives.
Reduction Reactions: Reduction can lead to the formation of cyclohexane derivatives with different substituents.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various cyclohexane derivatives with different functional groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexane, (2,2-dibromoethenyl)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexane, (2,2-dibromoethenyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural Differences
Key Observations :
- Bromine Count: The target compound’s two bromine atoms increase molecular weight and polarity compared to mono-bromo derivatives.
- Substituent Position : The dibromoethenyl group introduces a planar, unsaturated moiety, contrasting with saturated alkyl chains in (2-bromoethyl)- or (bromomethyl)-cyclohexanes. This difference may influence conjugation and stability .
Physical and Thermodynamic Properties
Table 2: Estimated Physical Properties
Key Observations :
- Boiling Points : Bromocyclohexane (C₆H₁₁Br) has a lower boiling point (166–168°C) compared to the target compound, which likely has a higher boiling point due to increased molecular weight and stronger van der Waals forces.
- Solubility: Brominated cyclohexanes are generally lipophilic, with solubility in non-polar solvents like cyclohexane or dichloromethane. The dibromoethenyl group may slightly enhance polarity, but water solubility remains negligible .
Reactivity :
- Nucleophilic Substitution: Mono-bromo derivatives (e.g., Bromocyclohexane) undergo SN2 reactions, but the target compound’s dibromoethenyl group may favor elimination (e.g., dehydrohalogenation) due to steric hindrance .
- Stability : Dibromoethenyl groups, as seen in deltamethrin intermediates, are stable under ambient conditions but decompose at high temperatures or under UV exposure .
Table 3: Hazard Profiles
Key Observations :
- The target compound’s two bromine atoms may increase toxicity compared to mono-bromo analogs. Proper handling (e.g., fume hoods, gloves) is critical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
